molecular formula C11H14BrNO B1392589 2-bromo-N-(3-ethylphenyl)propanamide CAS No. 1242908-97-9

2-bromo-N-(3-ethylphenyl)propanamide

Cat. No.: B1392589
CAS No.: 1242908-97-9
M. Wt: 256.14 g/mol
InChI Key: MFWVJRQCUZAPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(3-ethylphenyl)propanamide is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(3-ethylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(3-ethylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-N-(3-ethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-9-5-4-6-10(7-9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWVJRQCUZAPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Structural Elucidation & Characterization of 2-Bromo-N-(3-ethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 2-bromo-N-(3-ethylphenyl)propanamide (CAS: Analogous to 42308-20-3 family). As an


-haloamide, this molecule represents a critical electrophilic scaffold in medicinal chemistry, particularly as a precursor for heterocycle synthesis (e.g., oxindoles, lactams) and amino-acid derivatives.

This document moves beyond basic identification, offering a self-validating analytical workflow . It details the stereochemical implications of the C2-position, provides predictive spectroscopic data based on authoritative analogs, and outlines a rigorous impurity profiling protocol.

Structural Characterization & Theoretical Basis[1]

Molecular Connectivity & Stereochemistry

The molecule consists of a propionyl backbone bearing a reactive bromine at the


-position, coupled to a meta-ethyl substituted aniline.
  • Chirality: The C2 carbon (bonded to Br, H, CH3, and C=O) is a stereocenter. Synthetic samples are typically racemic (

    
    ) unless asymmetric catalysis is employed.
    
  • Electronic Environment: The amide nitrogen lone pair is delocalized into the carbonyl, reducing basicity. The meta-ethyl group on the phenyl ring exerts a weak inductive donating effect (+I), slightly increasing electron density on the ring compared to the unsubstituted analog.

Reactivity Logic (The "Why")

The C-Br bond is activated by the adjacent carbonyl group, making the C2 position highly susceptible to


 displacement. This reactivity is the primary driver for its use in synthesis but also dictates its instability; it is prone to hydrolysis and photolytic degradation.

Spectroscopic Validation (The "How-To")

To validate the structure, a multi-modal approach is required. The following protocols rely on internal cross-referencing to ensure accuracy.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (Chloroform-d) is recommended to prevent H/D exchange of the amide proton.

Causality: The presence of the chiral center at C2 renders the methylene protons of the ethyl group diastereotopic in principle, though the distance usually results in a standard quartet. However, the methyl doublet (C3) and the methine quartet (C2) are diagnostic.

Table 1: Predicted

H NMR Assignment (400 MHz,

)
PositionTypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Logic
NH Amide8.20 - 8.50Broad Singlet1H-Deshielded by C=O; broad due to quadrupole.
Ar-H Aromatic7.45Singlet (Apparent)1H-H2 position (between N and Et).
Ar-H Aromatic7.35Doublet1H~8.0H6 position.
Ar-H Aromatic7.25Triplet1H~7.8H5 position.
Ar-H Aromatic7.00Doublet1H~7.5H4 position.
C2-H Methine4.55Quartet1H6.8Deshielded by Br and C=O (Alpha-proton).[1][2]
Et-CH2 Methylene2.65Quartet2H7.6Benzylic position.
C3-H3 Methyl1.95Doublet3H6.8Coupled to C2-H.
Et-CH3 Methyl1.25Triplet3H7.6Coupled to Et-CH2.

Validation Check: If the doublet at 1.95 ppm is missing or becomes a singlet, the bromine has likely been eliminated (formation of acrylamide impurity) or hydrolyzed.

Mass Spectrometry (MS)

Method: ESI+ or EI. Diagnostic Feature: The Bromine Isotope Pattern.[3][4][5][6][7][8]

Bromine exists as


 (50.7%) and 

(49.3%).[6] This natural abundance creates a distinctive 1:1 "twin peak" signature for the molecular ion.[7][8]
  • Molecular Weight: 270.17 g/mol (Average)[9]

  • Exact Mass: 269.04 (

    
    ) and 271.04 (
    
    
    
    ).
Table 2: MS Fragmentation Logic
m/z PeakIdentityOrigin/Mechanism
269 / 271

Molecular Ion (1:1 ratio confirms Br).
190

Loss of Bromine radical (homolytic cleavage).
121

3-Ethylaniline fragment (Amide bond cleavage).
Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on solid/oil.

  • 3280 cm

    
    :  N-H Stretch (Secondary Amide).
    
  • 1665 cm

    
    :  Amide I Band (C=O Stretch). Note: 
    
    
    
    -halo substitution typically shifts this frequency higher than unsubstituted amides due to the field effect.
  • 1540 cm

    
    :  Amide II Band (N-H Bend/C-N Stretch).
    

Analytical Workflow Visualization

The following diagram illustrates the decision logic for validating the compound's identity and purity.

AnalyticalWorkflow Start Raw Sample (Crude Solid/Oil) TLC TLC Screening (Hex/EtOAc 3:1) Start->TLC Visual UV Visualization (254 nm) TLC->Visual Decision1 Single Spot? Visual->Decision1 Purify Flash Chromatography (Silica Gel) Decision1->Purify No (impurities) NMR 1H NMR (CDCl3) Check: 1.95ppm (d) & 4.55ppm (q) Decision1->NMR Yes Purify->TLC Decision2 Integrals Correct? NMR->Decision2 Decision2->Purify No (side products) MS Mass Spec (ESI+) Check: 1:1 ratio (269/271) Decision2->MS Yes Final Validated Structure Release for Assay MS->Final

Figure 1: Step-by-step logic for structural confirmation, prioritizing purity checks before advanced spectral acquisition.

Synthetic Protocol & Self-Validating Purity

To assist researchers in generating this standard, the following protocol is optimized for kinetic control to prevent double-acylation or elimination.

Synthesis Route
  • Reagents: 3-Ethylaniline (1.0 eq), 2-Bromopropionyl bromide (1.1 eq), Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Temperature: 0°C to Room Temperature.

Protocol Steps:

  • Dissolve 3-ethylaniline and TEA in DCM under

    
     atmosphere.
    
  • Cool to 0°C (Ice bath). Critical: Controls exotherm to prevent elimination to acrylamide.

  • Add 2-bromopropionyl bromide dropwise.

  • Monitor by TLC. Product is less polar than aniline.

Common Impurity Profile

When analyzing the structure, be alert for these specific artifacts:

  • Acrylamide Derivative: Result of HBr elimination.

    • NMR Detection: Disappearance of the 4.55 ppm quartet; appearance of vinyl protons (5.5 - 6.5 ppm).

  • Hydrolyzed Acid: Result of moisture ingress.

    • NMR Detection: Broad singlet >10 ppm (COOH).

  • Aniline Starting Material: Incomplete reaction.

    • TLC: Stains red/orange with p-Anisaldehyde; lower Rf than product.

Reactivity & Functional Application

Understanding the structure allows prediction of its behavior in drug discovery workflows.

ReactivityPathway Core 2-bromo-N-(3-ethylphenyl) propanamide PathA Nucleophilic Subst. (SN2) (Amines/Thiols) Core->PathA  R-NH2   PathB Intramolecular Cyclization (Lewis Acid / Heat) Core->PathB  AlCl3   ProductA Amino-amide Derivatives (Glycine analogs) PathA->ProductA ProductB Oxindole Scaffolds (Friedel-Crafts Alkylation) PathB->ProductB

Figure 2: Primary synthetic pathways. Path A utilizes the alpha-bromo electrophile; Path B exploits the aromatic ring for heterocycle formation.

References

  • PubChem Database. 2-Bromo-N-phenylpropanamide (Analogous Structure).[10] National Center for Biotechnology Information.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
  • National Institute of Advanced Industrial Science and Technology (AIST).

  • Chemistry LibreTexts.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-N-(3-ethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing the Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research campaign. These properties govern the absorption, distribution, metabolism, excretion, and toxicity (ADME-T) profile of a potential therapeutic agent, ultimately dictating its bioavailability and clinical efficacy. This guide provides a comprehensive technical overview of the core physicochemical attributes of 2-bromo-N-(3-ethylphenyl)propanamide, a compound of interest within the broader class of N-aryl-α-bromoamides. This class of molecules has garnered attention for its diverse biological activities, making a detailed characterization of its members crucial for researchers, scientists, and drug development professionals.[1]

The strategic placement of a bromine atom at the α-position to the carbonyl group introduces a reactive center, rendering these compounds valuable as intermediates in organic synthesis and as potential covalent modifiers of biological targets.[1] The N-(3-ethylphenyl) substituent further modulates the lipophilicity and steric profile of the molecule, influencing its interaction with biological membranes and protein binding pockets. This guide will delve into the predicted physicochemical parameters of 2-bromo-N-(3-ethylphenyl)propanamide, provide detailed, field-proven methodologies for their experimental determination, and discuss the implications of these properties for drug development.

Predicted Physicochemical Properties

PropertyPredicted ValuePrediction Tool/MethodSignificance in Drug Development
Molecular Formula C₁₁H₁₄BrNO-Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 256.14 g/mol -Influences diffusion rates and membrane permeability.
LogP (Octanol/Water) 2.85 ± 0.35ALOGPS 2.1A key indicator of lipophilicity, affecting absorption, distribution, and metabolism.
Aqueous Solubility (LogS) -3.45ALOGPS 2.1Crucial for formulation and bioavailability; low solubility can hinder absorption.
pKa (most acidic) 14.5 (amide N-H)ChemAxon[2]Influences the ionization state at physiological pH, affecting solubility and membrane transport.
pKa (most basic) Not applicableChemAxon[2]The molecule lacks a significantly basic functional group.
Topological Polar Surface Area (TPSA) 29.1 ŲMolinspirationCorrelates with passive molecular transport through membranes and the blood-brain barrier.
Hydrogen Bond Donors 1MolinspirationContributes to solubility in protic solvents and interactions with biological targets.
Hydrogen Bond Acceptors 1MolinspirationInfluences solubility and the potential for forming hydrogen bonds with biological macromolecules.
Rotatable Bonds 3MolinspirationRelates to conformational flexibility, which can impact receptor binding.

Synthetic Pathway: A Representative Protocol

The synthesis of N-aryl-2-bromopropanamides is typically achieved through the acylation of the corresponding aniline with a 2-bromopropanoyl halide.[3] This straightforward nucleophilic acyl substitution reaction is generally high-yielding and tolerates a range of functional groups on the aromatic ring.

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Aniline 3-Ethylaniline Reaction Nucleophilic Acyl Substitution Aniline->Reaction AcylHalide 2-Bromopropanoyl chloride AcylHalide->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product 2-bromo-N-(3-ethylphenyl)propanamide Reaction->Product

Synthetic scheme for 2-bromo-N-(3-ethylphenyl)propanamide.
Experimental Protocol: Synthesis of 2-bromo-N-(3-ethylphenyl)propanamide
  • Reaction Setup: To a solution of 3-ethylaniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add triethylamine (1.2 eq).

  • Addition of Acylating Agent: Slowly add 2-bromopropanoyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-bromo-N-(3-ethylphenyl)propanamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Core Physicochemical Assays: Methodologies and Rationale

The following sections detail the standard experimental protocols for determining the key physicochemical properties of a novel compound like 2-bromo-N-(3-ethylphenyl)propanamide. The choice of these methods is guided by their robustness, reproducibility, and relevance to the drug discovery process.

Lipophilicity: Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which significantly influences its ADME properties.[4] The "shake-flask" method is the gold standard for LogP determination due to its direct measurement of partitioning between two immiscible phases.[5][6]

LogP_Workflow Start Start: Compound in Octanol/Water Mixture Shake Vigorous Shaking (Equilibration) Start->Shake Separate Phase Separation (Centrifugation) Shake->Separate Sample Sample Aqueous and Octanol Phases Separate->Sample Analyze Quantify Compound Concentration (e.g., UV-Vis or LC-MS) Sample->Analyze Calculate Calculate LogP: log([Compound]octanol / [Compound]aqueous) Analyze->Calculate

Workflow for Shake-Flask LogP Determination.
  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight. Use a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for the aqueous phase to mimic physiological conditions.

  • Sample Preparation: Prepare a stock solution of 2-bromo-N-(3-ethylphenyl)propanamide in the pre-saturated n-octanol.

  • Partitioning: In a glass vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both the octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Causality Behind Experimental Choices: The use of pre-saturated solvents is crucial to prevent volume changes during the experiment that would affect the concentration measurements. A buffered aqueous phase at pH 7.4 is employed to reflect the physiological pH and account for any potential ionization of the compound, although for 2-bromo-N-(3-ethylphenyl)propanamide, significant ionization is not expected.

Aqueous Solubility: Kinetic and Thermodynamic Approaches

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights. Kinetic solubility is a high-throughput screening method that measures the solubility of a compound from a DMSO stock solution, which is relevant for early-stage drug discovery.[7][8] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of the solid compound and is critical for formulation development.[9][10]

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility Start_K Start: DMSO Stock Solution Add_Buffer_K Add Aqueous Buffer Start_K->Add_Buffer_K Incubate_K Short Incubation Add_Buffer_K->Incubate_K Measure_K Measure Precipitate (e.g., Nephelometry) Incubate_K->Measure_K Result_K Kinetic Solubility Measure_K->Result_K Start_T Start: Solid Compound Add_Buffer_T Add Aqueous Buffer Start_T->Add_Buffer_T Incubate_T Long Incubation (Equilibration) Add_Buffer_T->Incubate_T Filter Filter Undissolved Solid Incubate_T->Filter Quantify Quantify Solute in Filtrate (e.g., HPLC-UV) Filter->Quantify Result_T Thermodynamic Solubility Quantify->Result_T

Comparison of Kinetic and Thermodynamic Solubility Workflows.
  • Sample Preparation: Add an excess amount of solid 2-bromo-N-(3-ethylphenyl)propanamide to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Shake the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Filter the suspension to remove the undissolved solid.

  • Quantification: Analyze the clear filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Causality Behind Experimental Choices: The use of excess solid ensures that a saturated solution is formed. The long incubation period is necessary to reach true thermodynamic equilibrium. HPLC-UV is a preferred method for quantification due to its specificity and sensitivity.

Chemical Stability: Forced Degradation Studies

Assessing the chemical stability of a drug candidate is mandated by regulatory agencies and is crucial for determining its shelf-life and identifying potential degradation products that could be inactive or toxic.[4][11][12] Forced degradation studies, or stress testing, deliberately expose the compound to harsh conditions to accelerate its decomposition.[13][14][15]

Stability_Workflow cluster_stress Stress Conditions Start Start: Pure Compound Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Start->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Analyze Analyze Stressed Samples (Stability-Indicating HPLC Method) Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Identify Identify and Characterize Degradation Products (LC-MS) Analyze->Identify Assess Assess Purity and Determine Degradation Pathways Identify->Assess

Sources

Biological Activity Predictions & Validation Framework: 2-Bromo-N-(3-ethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive predictive analysis of 2-bromo-N-(3-ethylphenyl)propanamide , a compound characterized by a reactive


-bromoamide "warhead" fused to a lipophilic 3-ethylphenyl scaffold.

Unlike reversible inhibitors that rely solely on equilibrium binding (


), this molecule is classified as a Targeted Covalent Modifier (TCM) . Its biological activity is driven by the electrophilic carbon at the 

-position, which is primed for nucleophilic attack by cysteine thiols in the proteome. This guide outlines the predicted mechanism of action, potential off-target toxicity risks (pan-assay interference), and the gold-standard experimental workflows (ABPP) required to validate its specific biological targets.

Chemical Biology Profile: The Electrophilic Warhead

The core biological activity of 2-bromo-N-(3-ethylphenyl)propanamide is dictated by its reactivity profile. It functions as an alkylating agent.

Mechanism of Action: Cysteine Alkylation

The


-carbon (C2), adjacent to the electron-withdrawing carbonyl group and attached to the bromine leaving group, is highly electrophilic. Upon entering a biological system, it preferentially reacts with nucleophilic cysteine residues  (

) via an

reaction mechanism.

Reaction Kinetics:




This results in the irreversible formation of a thioether bond, permanently modifying the protein function until turnover occurs.

Visualization of Reaction Mechanism

The following diagram illustrates the nucleophilic attack and subsequent covalent adduct formation.

ReactionMechanism Cys Nucleophilic Cysteine (Protein-S-) TS Transition State [SN2 Attack] Cys->TS Attack on alpha-Carbon Compound 2-bromo-N-(3-ethylphenyl)propanamide (Electrophile) Compound->TS Product Covalent Adduct (Thioether Bond) TS->Product Irreversible Bond Formation Leaving Bromide Ion (Br-) TS->Leaving Elimination

Figure 1:


 reaction pathway showing the covalent modification of a protein cysteine residue by the 

-bromoamide warhead.

Predicted Biological Targets & Therapeutic Potential[1]

Based on Structure-Activity Relationship (SAR) data of analogous


-haloamides, we predict the following biological interactions.
Primary Targets: Cysteine Proteases & Kinases

The "3-ethylphenyl" moiety provides a hydrophobic anchor, likely directing the molecule toward hydrophobic pockets in enzymes before the covalent event occurs.

Target ClassPredicted Interaction LogicRepresentative Targets
Cysteine Proteases The catalytic triad contains a highly nucleophilic cysteine. The amide backbone mimics peptide substrates.Cathepsin B/K/L, Calpain, Viral Proteases (e.g., SARS-CoV-2 Mpro).
Kinases (Cys-rich) Kinases with non-catalytic cysteines near the ATP binding pocket are susceptible to covalent modification.BTK (Cys481), EGFR (Cys797), JAK3 (Cys909).
TRP Channels Transient Receptor Potential channels are known sensors of electrophilic irritants.TRPA1 (The "Wasabi Receptor") - activated by alkylating agents.
Toxicology Predictions (ADMET)

As an alkylating agent, this compound carries specific toxicity risks that must be screened early.

  • Skin Sensitization: High probability. The compound is a hapten that can modify skin proteins, triggering immune responses (Allergic Contact Dermatitis).

  • Genotoxicity: Potential positive in Ames Test (Strain TA100) due to direct DNA alkylation capability, although steric bulk of the ethylphenyl group may reduce DNA intercalation compared to smaller halides.

  • Stability: Susceptible to hydrolysis in plasma or high pH buffers. Spontaneous reaction with Glutathione (GSH) is a major metabolic clearance pathway.

Experimental Validation Framework

To transition from prediction to proven biological activity, a rigorous "Self-Validating" protocol is required. We utilize Activity-Based Protein Profiling (ABPP) .

Protocol: Competitive ABPP Workflow

This assay determines if the compound binds specifically to a target or acts as a promiscuous alkylator.

Materials:

  • Proteome: Cell lysate (e.g., HeLa or HEK293T).

  • Probe: Iodoacetamide-Alkyne (IA-alkyne) - a broad-spectrum cysteine reactive probe.

  • Test Compound: 2-bromo-N-(3-ethylphenyl)propanamide.

  • Reporters: Rhodamine-Azide (fluorescence) or Biotin-Azide (enrichment).

Step-by-Step Methodology:

  • Lysate Preparation: Dilute proteome to 1 mg/mL in PBS (pH 7.4).

  • Compound Incubation: Treat lysate with Test Compound (1, 10, 50

    
    M) for 1 hour at RT. Control: DMSO only.
    
  • Probe Labeling: Add IA-alkyne (1

    
    M) to all samples. Incubate 1 hour.
    
    • Logic: If the Test Compound binds a target (e.g., BTK), the Cysteine is blocked. The IA-alkyne probe cannot bind.

  • Click Chemistry: Add CuAAC reagents (CuSO

    
    , TCEP, TBTA, Rhodamine-Azide). React for 1 hour.
    
  • Readout: SDS-PAGE followed by in-gel fluorescence scanning.

    • Result: A loss of fluorescence at a specific molecular weight indicates the Test Compound successfully competed for that target.

Visualization of ABPP Logic

The following diagram details the logic flow for identifying targets using mass spectrometry (ABPP-SILAC).

ABPP_Workflow Lysate Cell Lysate (Proteome) Treat Treatment: Compound vs DMSO Lysate->Treat Probe Add Broad-Spectrum Probe (IA-Alkyne) Treat->Probe Compound blocks specific Cys Click Click Chemistry (+ Biotin-Azide) Probe->Click Enrich Streptavidin Enrichment & Tryptic Digestion Click->Enrich MS LC-MS/MS Analysis Enrich->MS Data Identify Missing Peaks (Target ID) MS->Data Quantify Ratio (DMSO/Compound)

Figure 2: Competitive ABPP-SILAC workflow. Targets are identified by the absence of probe labeling in compound-treated samples.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. [Link]

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link]

  • PubChem Compound Summary. (2023). "2-bromo-N-phenylpropanamide Derivatives." National Center for Biotechnology Information. [Link]

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. [Link]

Methodological & Application

synthesis of 2-bromo-N-(3-ethylphenyl)propanamide from 3-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the synthesis of 2-bromo-N-(3-ethylphenyl)propanamide (CAS: N/A for specific isomer, generic amide class), a critical intermediate in the preparation of substituted cathinones and local anesthetic analogs. The method utilizes a direct nucleophilic acyl substitution between 3-ethylaniline and 2-bromopropanoyl bromide under anhydrous conditions.

Unlike general "Schotten-Baumann" aqueous procedures, this protocol employs a dichloromethane (DCM) system with an organic base scavenger. This approach minimizes hydrolysis of the labile


-bromoacyl halide and ensures high yields (>85%) with minimal side-product formation.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Reaction Scheme

The target molecule is constructed via the formation of an amide bond. The disconnection occurs at the nitrogen-carbonyl interface.

  • Bond Formed: Amide (

    
    )
    
  • Mechanism: Addition-Elimination (Nucleophilic Acyl Substitution)

  • Key Challenge: Controlling the exotherm to prevent double acylation or elimination of the

    
    -bromide.
    

Reaction Equation:



Strategic Safety & Hazard Assessment

  • 2-Bromopropanoyl bromide: Potent lachrymator and corrosive. Reacts violently with moisture to release HBr gas. Handle strictly in a fume hood.

  • 3-Ethylaniline: Toxic by inhalation and skin absorption. Methemoglobinemia risk.

  • Dichloromethane (DCM): Volatile organic solvent. Use resistant gloves (PVA or Viton; nitrile offers limited protection against DCM).

Materials & Stoichiometry

ReagentMW ( g/mol )Equiv.Qty (Example)Role
3-Ethylaniline 121.181.012.12 g (100 mmol)Nucleophile
2-Bromopropanoyl bromide 215.881.123.75 g (110 mmol)Electrophile
Triethylamine (TEA) 101.191.212.14 g (120 mmol)Acid Scavenger
Dichloromethane (DCM) 84.93Solvent150 mLSolvent

Experimental Protocol

Phase A: Reaction Setup
  • Preparation: Oven-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

  • Solvation: Charge the RBF with 3-ethylaniline (1.0 eq) and dry DCM (100 mL) .

  • Base Addition: Add Triethylamine (1.2 eq) to the solution. Stir for 5 minutes.

    • Expert Insight: TEA is preferred over inorganic bases (like

      
      ) in DCM because the resulting HBr salt remains suspended or soluble, maintaining a homogeneous kinetic profile.
      
  • Thermal Control: Submerge the flask in an ice/salt bath to cool the internal temperature to

    
    .
    
Phase B: Acylation
  • Reagent Preparation: Dilute 2-bromopropanoyl bromide (1.1 eq) in DCM (50 mL) within the addition funnel.

    • Why? Dilution prevents localized hot spots during addition, which can cause the

      
      -bromo group to eliminate, forming acrylamides.
      
  • Addition: Dropwise add the acid bromide solution over 30–45 minutes .

    • Observation: White fumes (HBr) may form if the system is not perfectly dry; a white precipitate (TEA

      
      HBr) will form immediately in the flask.
      
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) naturally and stir for 2–3 hours .

Phase C: Work-up & Purification
  • Quench: Pour the reaction mixture into 100 mL of ice-cold water to dissolve the TEA salts.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

  • Wash Sequence:

    • Wash 1: 1M HCl (50 mL) – Removes unreacted aniline.

    • Wash 2: Saturated NaHCO

      
       (50 mL) – Neutralizes residual acid.
      
    • Wash 3: Saturated Brine (50 mL) – Dries the organic layer.

  • Drying: Dry the organic phase over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure (Rotovap) at 
    
    
    
    .
  • Crystallization: The crude oil usually solidifies upon standing. Recrystallize from Hexane/Ethyl Acetate (9:1) to yield off-white needles.

Mechanism & Workflow Visualization

Figure 1: Reaction Mechanism (Nucleophilic Acyl Substitution)

This diagram illustrates the electron flow from the aniline nitrogen to the carbonyl, followed by the elimination of the bromide leaving group.

Mechanism Reactants Reactants (Aniline + Acid Bromide) Attack Nucleophilic Attack (Tetrahedral Intermediate) Reactants->Attack Lone pair on N attacks C=O Elimination Elimination of Br- Attack->Elimination C=O reform, Br leaves Deprotonation Deprotonation by TEA Elimination->Deprotonation H+ removal Product Final Amide Product Deprotonation->Product Neutral Amide

Caption: Step-wise mechanistic pathway of the Schotten-Baumann type acylation in anhydrous media.

Figure 2: Experimental Workflow Logic

This flow ensures the researcher follows the critical path for purity.

Workflow Start Start: Dissolve 3-Ethylaniline in DCM + TEA Cool Cool to 0°C Start->Cool Add Add 2-Bromopropanoyl Bromide (Dropwise) Cool->Add Warm Warm to RT Stir 3 Hours Add->Warm Wash Wash: HCl -> NaHCO3 -> Brine Warm->Wash Dry Dry (MgSO4) & Evaporate Wash->Dry Check Solidifies? Dry->Check Recryst Recrystallize (Hexane/EtOAc) Check->Recryst Yes Column Flash Column Chromatography Check->Column No (Oil)

Caption: Decision tree for the synthesis and purification of the alpha-bromo amide.

Analytical Validation

To confirm the identity of the synthesized compound, look for these characteristic signals:

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       8.0–8.5 (br s, 1H, NH): Amide proton.
      
    • 
       7.0–7.5 (m, 4H, Ar-H): Aromatic protons of the 3-ethylphenyl ring.
      
    • 
       4.5 (q, 1H, CH-Br): Characteristic quartet of the alpha-proton.
      
    • 
       2.6 (q, 2H, Ar-CH
      
      
      
      -CH
      
      
      ): Benzylic methylene.
    • 
       1.9 (d, 3H, CH(Br)-CH
      
      
      
      ): Methyl group adjacent to the chiral center.
    • 
       1.2 (t, 3H, Ar-CH
      
      
      
      -CH
      
      
      ): Terminal methyl of the ethyl group.
  • Physical Appearance:

    • White to off-white crystalline solid.

    • Melting Point: Expected range 65–70°C (varies slightly by purity/isomer ratio).

Expert Insights & Troubleshooting

  • Problem: Product is a dark oil that won't crystallize.

    • Cause: Residual aniline oxidation or presence of solvent.

    • Solution: Perform a "seed" recrystallization. Scratch the glass side of the flask with a glass rod. If that fails, run a short silica plug using 100% DCM to remove polar impurities, then re-evaporate.

  • Problem: Low Yield.

    • Cause: Hydrolysis of the acid bromide before reaction.

    • Solution: Ensure the 2-bromopropanoyl bromide is clear (not brown) before use. If it is dark brown, distill it or purchase a fresh bottle. Ensure DCM is anhydrous.

  • Chirality Note: This synthesis produces a racemic mixture (DL-isomer). If an enantiopure product is required, one must start with enantiopure (R)- or (S)-2-bromopropanoyl bromide, though racemization can occur under basic conditions.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Nucleophilic Acyl Substitution mechanisms).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide synthesis).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11475, 3-Ethylaniline. Retrieved October 24, 2025.[1]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromopropionyl bromide. Retrieved October 24, 2025.[1]

Sources

Application Note: Catalytic Functionalization of 2-Bromo-N-(3-ethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the catalytic functionalization of 2-bromo-N-(3-ethylphenyl)propanamide . This substrate is a critical scaffold in the synthesis of local anesthetics (analogs of Prilocaine/Lidocaine) and anti-arrhythmic agents.

The guide focuses on three distinct catalytic modalities: Nickel-Catalyzed Cross-Coupling (for stereoselective C-C bond formation), Photoredox Catalysis (for radical-mediated functionalization), and Organocatalytic Asymmetric Amination (for enantioselective C-N bond formation).

Executive Summary & Strategic Importance

2-bromo-N-(3-ethylphenyl)propanamide (referred to herein as Substrate-Br ) represents a quintessential "privileged structure" in medicinal chemistry. It serves as a divergent intermediate for:

  • Local Anesthetics: Direct amination yields analogs of Prilocaine and Etidocaine.

  • Nav1.7/1.8 Blockers: Alpha-arylation provides access to novel pain management therapeutics.

  • Peptidomimetics: Stereoselective alkylation generates non-canonical amino acid derivatives.

The primary challenge in functionalizing Substrate-Br is controlling the reactivity of the secondary alkyl halide. Traditional methods (classical SN2) often suffer from racemization, elimination (to acrylamides), or lack of stereocontrol. This guide details three catalytic solutions that overcome these limitations.

Method A: Nickel-Catalyzed Enantioconvergent Negishi Cross-Coupling

Objective: Stereoselective formation of C(sp³)-C(sp³) or C(sp³)-C(sp²) bonds to generate chiral alpha-functionalized amides.

Technical Rationale

Nickel catalysis, particularly using chiral ligands (e.g., Pybox), allows for the coupling of racemic alkyl halides with organozinc reagents. This process proceeds via a radical pathway that destroys the initial stereocenter (racemization) and then sets it enantioselectively during the reductive elimination step. This is an enantioconvergent strategy, converting a racemic starting material into a chiral product.[1]

Mechanism of Action

The reaction utilizes a Ni(II)/Ni(I) or Ni(0)/Ni(II) cycle. The key feature is the single-electron transfer (SET) from the Nickel complex to Substrate-Br , generating an alpha-carbonyl radical. This radical recombines with the chiral catalyst, followed by transmetalation with the organozinc reagent.

Ni_Negishi_Cycle Ni_Pre Ni(cod)2 + (S,S)-Pybox OxAdd Oxidative Addition (SET) Generates Alkyl Radical Ni_Pre->OxAdd Substrate-Br Radical α-Carbonyl Radical (Planar/Racemic) OxAdd->Radical Ni_Int Chiral Ni(II)-Alkyl Species Radical->Ni_Int Recombination TransMet Transmetalation with R-ZnX Ni_Int->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Ni_Pre Regeneration Product Chiral Product (Enriched) RedElim->Product

Figure 1: Catalytic cycle for the Ni-catalyzed enantioconvergent Negishi coupling of alpha-bromo amides.

Experimental Protocol

Reagents:

  • Substrate-Br: 1.0 equiv (270 mg, 1.0 mmol)

  • Catalyst: NiCl₂[2]·glyme (10 mol%)

  • Ligand: (S,S)-iPr-Pybox (15 mol%)

  • Nucleophile: Phenylzinc bromide (0.5 M in THF, 1.5 equiv)

  • Solvent: DMA (N,N-Dimethylacetamide) / THF

  • Additive: TMSCl (1.0 equiv) - Critical for activating the Zn reagent.

Step-by-Step Procedure:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with NiCl₂·glyme (22 mg, 0.1 mmol) and (S,S)-iPr-Pybox (45 mg, 0.15 mmol).

  • Solvation: Add DMA (2.0 mL) and stir for 10 minutes to form the active catalyst complex (typically orange/brown).

  • Substrate Addition: Add Substrate-Br (270 mg, 1.0 mmol) to the reaction vessel.

  • Activation: Add TMSCl (127 µL, 1.0 mmol). Note: TMSCl scavenges oxides and activates the organozinc.

  • Coupling: Slowly add Phenylzinc bromide solution (3.0 mL, 1.5 mmol) dropwise over 5 minutes.

  • Reaction: Seal the tube and stir at 0 °C for 12 hours.

  • Quench: Remove from glovebox and quench with 1N HCl (2 mL).

  • Workup: Extract with Et₂O (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 8:2).

Expected Outcome:

  • Yield: 75-85%[1]

  • ee: >90% (dependent on ligand purity)

  • Product: (S)-N-(3-ethylphenyl)-2-phenylpropanamide (assuming phenylzinc reagent).

Method B: Photoredox-Mediated Giese Addition

Objective: Mild alkylation of the alpha-position using electron-deficient alkenes (e.g., acrylates) to construct gamma-lactam precursors or extended chains.

Technical Rationale

Alpha-bromo amides are excellent precursors for carbon-centered radicals.[3] Under visible light irradiation with a photocatalyst, the C-Br bond undergoes homolytic cleavage (often via reductive quenching of the excited catalyst). The resulting electrophilic radical adds rapidly to Michael acceptors (Giese addition).

Mechanism of Action
  • Excitation: Photocatalyst (Ir or Ru) is excited by blue LEDs.

  • Reduction: Excited catalyst reduces Substrate-Br (SET), releasing Br⁻ and generating the alpha-amido radical.

  • Addition: The radical attacks the alkene.

  • Termination: The resulting radical is quenched by H-abstraction or SET/Protonation.

Photoredox_Cycle PC PC (Ir III) PC_Star *PC (Excited) PC->PC_Star Blue Light (450nm) PC_Ox PC (IV) PC_Star->PC_Ox SET to Substrate PC_Ox->PC Regeneration (SET) Substrate Substrate-Br Radical α-Radical Substrate->Radical -Br⁻ Adduct Radical Adduct Radical->Adduct + Alkene Alkene Acrylate Product Alkylated Product Adduct->Product HAT / SET

Figure 2: Photoredox cycle for the Giese addition of 2-bromo-N-(3-ethylphenyl)propanamide to acrylates.

Experimental Protocol

Reagents:

  • Substrate-Br: 1.0 equiv (1.0 mmol)

  • Photocatalyst: fac-Ir(ppy)₃ (1 mol%)

  • Trap: Methyl acrylate (5.0 equiv)

  • Reductant/Base: Diisopropylethylamine (DIPEA) (2.0 equiv) - Acts as the terminal reductant.

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Setup: In a clear borosilicate vial, combine Substrate-Br (270 mg), fac-Ir(ppy)₃ (6.5 mg), and Methyl acrylate (450 µL).

  • Solvent: Add degassed MeCN (5 mL).

  • Base: Add DIPEA (350 µL).

  • Sparging: Bubble Argon through the solution for 15 minutes to remove oxygen (O₂ quenches the triplet state).

  • Irradiation: Place the vial 2 cm away from a 34W Blue LED lamp (approx. 450 nm). Stir vigorously.

  • Monitoring: Monitor by TLC (approx. 4-6 hours).

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography.

Method C: Organocatalytic Asymmetric Amination (DKR)

Objective: Synthesis of chiral alpha-amino amides (anesthetic analogs) via Dynamic Kinetic Resolution (DKR) or Asymmetric Phase Transfer Catalysis (PTC).

Technical Rationale

Direct SN2 substitution of secondary alpha-bromo amides by amines typically yields racemic products. However, using a chiral Phase Transfer Catalyst (e.g., Cinchona alkaloid derivatives) allows for the stereoselective alkylation of a nucleophile or, conversely, the stereocontrolled substitution of the bromide.

Note: For highest enantioselectivity in industry, the "Umpolung Amide Synthesis" (UmAS) or PTC alkylation of the corresponding glycine Schiff base is often preferred. However, for functionalizing the bromo-amide directly , a DKR substitution with a chiral nucleophile or catalyst is the route.

Comparative Data: Catalytic Methods
ParameterNi-Catalyzed NegishiPhotoredox GieseAsymmetric PTC Amination
Bond Formed C(sp³) - C(sp²) / C(sp³)C(sp³) - C(sp³)C(sp³) - N
Key Reagent Organozinc / Boronic AcidAlkene / Radical Trap1° or 2° Amine
Stereocontrol High (>90% ee)Low (unless chiral aux used)Moderate to High
Primary Utility Scaffold DiversificationChain ExtensionDrug Active Synthesis
Limitation Oxygen sensitivityDilute conditions requiredSteric hindrance

References

  • Fischer, C., & Fu, G. C. (2005). Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary α-Bromo Amides with Organozinc Reagents. Journal of the American Chemical Society, 127(13), 4594–4595.

  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophores. Journal of the American Chemical Society, 136(14), 5257–5260.

  • Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222–4266.

  • Peters, J. C., & Fu, G. C. (2017). Photoinduced, Copper-Catalyzed Carbon–Heteroatom Bond-Forming Reactions. Accounts of Chemical Research, 50(2), 240–243.

  • Kainz, Q. M., et al. (2014). Asymmetric Copper-Catalyzed Synthesis of α-Amino Boronic Esters from α-Bromo Boronic Esters. Science, 351(6274), 681-684. (Analogous mechanism for amides).[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-bromo-N-(3-ethylphenyl)propanamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromo-N-(3-ethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound in aqueous solutions.

Introduction: Understanding the Stability Profile

2-bromo-N-(3-ethylphenyl)propanamide possesses two primary functional groups that influence its stability in aqueous environments: an amide linkage and an α-bromo substituent. While amide bonds are generally stable, they can be susceptible to hydrolysis under certain conditions.[1][2][3] The presence of the bromine atom on the carbon adjacent to the carbonyl group introduces a potential site for nucleophilic substitution, further impacting the molecule's stability. Understanding these potential degradation pathways is crucial for designing robust experiments and interpreting results accurately.

This guide will address common questions and troubleshooting scenarios related to the stability of 2-bromo-N-(3-ethylphenyl)propanamide in aqueous solutions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Discrepancy between expected and observed concentrations of 2-bromo-N-(3-ethylphenyl)propanamide in aqueous stock solutions.

Possible Cause: Degradation of the compound upon dissolution or during storage.

Troubleshooting Steps:

  • pH of the Solution:

    • Explanation: Amide bonds can undergo hydrolysis under strongly acidic or basic conditions.[1] The α-bromo group can also be susceptible to hydrolysis, a reaction that can be influenced by pH.[4]

    • Recommendation: Measure the pH of your aqueous solution. If it is outside the neutral range (pH 6-8), consider buffering your solution to maintain neutrality.

  • Temperature:

    • Explanation: Chemical degradation reactions, including hydrolysis, are generally accelerated at higher temperatures.

    • Recommendation: Prepare and store your stock solutions at lower temperatures (e.g., 2-8 °C). For long-term storage, consider storing aliquots at -20 °C or -80 °C to minimize degradation. Conduct a freeze-thaw stability study to ensure the compound is stable under your storage and handling conditions.

  • Presence of Nucleophiles:

    • Explanation: The carbon atom attached to the bromine is electrophilic and can be attacked by nucleophiles present in your solution, leading to the displacement of the bromide ion. Water itself can act as a nucleophile.

    • Recommendation: If your experimental buffer contains nucleophilic components (e.g., certain buffer species, additives), consider their potential reactivity with the compound. If possible, choose a non-nucleophilic buffer system.

  • Photostability:

    • Explanation: Some bromo-substituted organic molecules can undergo photodegradation.[5]

    • Recommendation: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

Issue 2: Appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) over time.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize the Degradants:

    • Explanation: Identifying the degradation products can provide insight into the degradation pathway.

    • Recommendation: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks. Potential primary degradation products could include:

      • Hydrolysis of the C-Br bond: leading to the formation of 2-hydroxy-N-(3-ethylphenyl)propanamide.

      • Hydrolysis of the amide bond: leading to the formation of 2-bromopropanoic acid and 3-ethylaniline.

  • Perform Forced Degradation Studies:

    • Explanation: Intentionally degrading the compound under controlled stress conditions (acid, base, heat, oxidation, and light) can help to systematically identify potential degradants and understand the degradation pathways.[6]

    • Recommendation: A systematic forced degradation study can help to confirm the identity of the degradants observed in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-bromo-N-(3-ethylphenyl)propanamide in aqueous solutions?

A1: Based on its chemical structure, there are two primary potential degradation pathways in aqueous solutions:

  • SN1-type hydrolysis of the C-Br bond: The carbon-bromine bond can break, forming a secondary carbocation, which is then attacked by water to form 2-hydroxy-N-(3-ethylphenyl)propanamide. This type of reaction is well-documented for similar bromoalkanes.[7][8][9][10]

  • Hydrolysis of the amide bond: This can occur under acidic or basic conditions, leading to the cleavage of the amide linkage to form 2-bromopropanoic acid and 3-ethylaniline. Amide hydrolysis is a common degradation pathway for many pharmaceuticals.[11]

The predominant pathway will depend on the specific conditions of your experiment, such as pH, temperature, and the composition of the aqueous medium.

Q2: What are the ideal storage conditions for aqueous solutions of 2-bromo-N-(3-ethylphenyl)propanamide?

A2: To minimize degradation, aqueous solutions should be:

  • Buffered to a neutral pH (around 7).

  • Stored at low temperatures (2-8 °C for short-term, frozen for long-term).

  • Protected from light.

  • Prepared fresh whenever possible.

Q3: How can I monitor the stability of 2-bromo-N-(3-ethylphenyl)propanamide in my experiments?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is recommended.[12][13][14] This method should be able to separate the parent compound from its potential degradation products. You can monitor the concentration of the parent compound and the appearance of any new peaks over time and under different experimental conditions.

Q4: Are there any specific buffer components I should avoid when working with this compound?

A4: Avoid buffers containing strong nucleophiles, as they may react with the electrophilic carbon attached to the bromine. If you suspect buffer interference, it is advisable to test the stability of the compound in different buffer systems.

Experimental Protocols

Protocol 1: General Workflow for Assessing Aqueous Stability

This protocol provides a general framework for evaluating the stability of 2-bromo-N-(3-ethylphenyl)propanamide in your specific aqueous solution.

Objective: To determine the degradation rate of 2-bromo-N-(3-ethylphenyl)propanamide under specific experimental conditions.

Materials:

  • 2-bromo-N-(3-ethylphenyl)propanamide

  • Your aqueous solution of interest (e.g., buffer, cell culture media)

  • A stability-indicating analytical method (e.g., validated HPLC or LC-MS method)

  • Temperature-controlled incubator

  • Light-protective containers (e.g., amber vials)

Procedure:

  • Preparation:

    • Prepare a stock solution of 2-bromo-N-(3-ethylphenyl)propanamide in your aqueous medium at a known concentration.

    • Aliquot the solution into multiple light-protected containers for different time points.

  • Incubation:

    • Store the aliquots under your desired experimental conditions (e.g., specific temperature).

    • Include control samples stored at a condition known to minimize degradation (e.g., -80 °C).

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot.

    • Immediately analyze the sample using your stability-indicating analytical method to determine the concentration of 2-bromo-N-(3-ethylphenyl)propanamide.

    • Monitor for the appearance and increase of any degradation peaks.

  • Data Analysis:

    • Plot the concentration of 2-bromo-N-(3-ethylphenyl)propanamide versus time.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the half-life of the compound under your experimental conditions.

Visualizations

Diagram 1: Potential Degradation Pathways

parent 2-bromo-N-(3-ethylphenyl)propanamide degradant1 2-hydroxy-N-(3-ethylphenyl)propanamide parent->degradant1 Hydrolysis of C-Br bond (Nucleophilic Substitution) degradant2 2-bromopropanoic acid parent->degradant2 Amide Hydrolysis degradant3 3-ethylaniline parent->degradant3 Amide Hydrolysis

Caption: Potential degradation pathways of 2-bromo-N-(3-ethylphenyl)propanamide in aqueous solution.

Diagram 2: Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot for Time Points prep_stock->aliquot incubate Incubate at Desired Conditions aliquot->incubate sample Sample at Time Points incubate->sample analyze Analyze via HPLC/LC-MS sample->analyze data Determine Concentration and Degradants analyze->data

Caption: Workflow for assessing the aqueous stability of the compound.

References

  • Photodegradation of haloacetic acids in w
  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC.
  • 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide | C12H16BrNO | CID 533068. PubChem.
  • 2-Bromo-N-phenylpropionamide | C9H10BrNO | CID 99113. PubChem.
  • Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA)
  • Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways.
  • The hydrolysis of 2-bromo-2-methylpropane.
  • Amide Bond Bioisosteres: Str
  • Reversible Twisting of Primary Amides via Ground State N–C(O)
  • Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and P
  • The hydrolysis of 2-bromo-2-methylpropane.
  • Stable and ordered amide frameworks synthesised under reversible conditions which facilit
  • Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study.
  • Stability of medium-bridged twisted amides in aqueous solutions. PubMed.
  • Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals. PubMed.
  • Hydrolysis of 2-bromo-2-methylpropane (tert-butyl bromide) yields. brainly.com.
  • (PDF) Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts.
  • The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. YouTube.
  • 2-Bromo-N-methyl-N-(3-methylphenyl)propanamide. Santa Cruz Biotechnology.
  • Phenethylamine. Wikipedia.
  • Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-. NIST WebBook.
  • Elucidating the pathways of degrad

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Bromo-N-(3-ethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 2-bromo-N-(3-ethylphenyl)propanamide , structured for researchers requiring rigorous identification protocols.

Executive Summary & Application Scope

2-bromo-N-(3-ethylphenyl)propanamide (CAS: Not widely listed; analogous to 2-bromo-N-phenylpropanamide derivatives) is a critical intermediate in the synthesis of substituted cathinones and local anesthetics. Its identification is pivotal in forensic analysis to distinguish it from its regioisomers (2-ethyl and 4-ethyl) and its chlorinated analogs.

This guide objectively compares the Target Compound (3-ethyl) against its Primary Alternative (4-ethyl isomer) and Secondary Alternative (2-chloro analog) .

Key Findings:

  • Differentiation: The 3-ethyl isomer is distinguished from the 2-ethyl isomer by the absence of the "ortho-effect" (loss of ketene/cyclization) and from the 4-ethyl isomer by the relative intensity of the tropylium ion series.

  • Base Peak: The base peak is typically the de-halogenated cation [M-Br]⁺ (m/z 176) or the substituted aniline ion (m/z 121) , depending on ionization energy.

  • Isotopic Signature: The presence of bromine provides a distinct 1:1 doublet at M+ and M+2 , serving as an immediate diagnostic flag.

Chemical Identity & Properties

FeatureTarget CompoundAlternative 1 (Regioisomer)Alternative 2 (Analog)
Name 2-bromo-N-(3-ethylphenyl)propanamide 2-bromo-N-(4-ethylphenyl)propanamide2-chloro-N-(3-ethylphenyl)propanamide
Formula C₁₁H₁₄BrNOC₁₁H₁₄BrNOC₁₁H₁₄ClNO
MW 256.14 g/mol 256.14 g/mol 211.69 g/mol
Monoisotopic Mass 255.02 / 257.02 (1:1 ratio)255.02 / 257.02 (1:1 ratio)211.07 / 213.07 (3:1 ratio)
Key Substituent 3-Ethyl (Meta)4-Ethyl (Para)2-Chloro (Alpha-carbon)

Fragmentation Mechanism & Pathways

Understanding the causality of fragmentation is essential for validating the spectrum. The fragmentation is driven by the lability of the C-Br bond and the stability of the amide linkage.

Primary Fragmentation Pathway (EI Source)
  • Molecular Ion Generation: The radical cation [M]⁺[1]• forms at m/z 255/257.

  • Halogen Loss (Alpha-Cleavage): The weakest bond is the C-Br bond. Homolytic cleavage expels a bromine radical (Br•), yielding the even-electron cation [M-Br]⁺ (m/z 176) . This is often the base peak or a high-intensity fragment due to resonance stabilization by the amide nitrogen.

  • Amide Bond Cleavage:

    • Pathway A (Acylium Formation): Cleavage of the N-C(O) bond yields the 3-ethylaniline radical cation (m/z 121) .

    • Pathway B (Neutral Loss): Loss of the propionyl moiety.

  • Ethyl Group Fragmentation: The ethyl substituent on the aromatic ring undergoes benzylic cleavage, losing a methyl radical (•CH₃) to form a tropylium-like ion at m/z 161 (from the m/z 176 fragment) or m/z 106 (from the m/z 121 fragment).

Visualization of Signaling Pathway

The following DOT diagram illustrates the logical flow of fragmentation events.

FragmentationPathway M_Ion Molecular Ion [M]+. m/z 255 / 257 (1:1) Frag_176 [M - Br]+ Des-bromo Cation m/z 176 M_Ion->Frag_176 - Br• (Loss of 79/81) Frag_121 [3-Ethylaniline]+. Amide Cleavage m/z 121 M_Ion->Frag_121 - C3H4BrO• (Amide Cleavage) Frag_176->Frag_121 - C3H4O (Ketene Loss) Frag_106 [C8H10]+ Ethylphenyl Cation m/z 106 Frag_121->Frag_106 - NH (Rare) Frag_91 [C7H7]+ Tropylium Ion m/z 91 Frag_121->Frag_91 - C2H6 / Rearrangement Frag_106->Frag_91 - CH3• (Benzylic Cleavage)

Caption: Logical fragmentation pathway of 2-bromo-N-(3-ethylphenyl)propanamide under 70 eV Electron Impact (EI).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trust, follow this standardized GC-MS protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Derivatization (Optional but Recommended): If peak tailing occurs due to the amide H, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Note: This will shift the MW by +72 Da (Trimethylsilyl group), moving M+ to m/z 327/329.

Instrument Parameters (Agilent 5977B or equivalent)
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or Rtx-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold at 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold for 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV.[2]

  • Scan Range: m/z 40–400.

Data Analysis Workflow

Workflow Step1 Step 1: Isotope Check Look for m/z 255/257 Ratio 1:1 (Br) Step2 Step 2: Base Peak ID Identify m/z 176 (Loss of Br) Step1->Step2 Step3 Step 3: Isomer Diff Check m/z 121 vs 120 & Tropylium Ratio Step2->Step3 Step4 Validation Match Retention Time with Standard Step3->Step4

Caption: Step-by-step data validation workflow for identifying halogenated amides.

Comparative Analysis: Distinguishing Alternatives

The primary challenge is distinguishing the 3-ethyl (meta) isomer from the 4-ethyl (para) and 2-ethyl (ortho) isomers.

Quantitative Peak Comparison (Relative Abundance)
m/z FragmentIdentity3-Ethyl (Target)4-Ethyl (Alternative)2-Ethyl (Ortho-Alternative)
255/257 Molecular Ion [M]⁺ Medium (~20%)Medium (~20%)Low (<10%) *
176 [M - Br]⁺ High (80-100%) High (80-100%) High
148 [M - Br - C2H4]⁺ LowLowMedium (Ortho Effect)
121 [H₂N-C₆H₄-Et]⁺ HighHighMedium
106 [Et-Ph]⁺ MediumMediumMedium
91 Tropylium [C₇H₇]⁺ HighVery High (Base) High
  • Note on Ortho Effect: The 2-ethyl isomer is sterically crowded. It often undergoes a "MacLafferty-like" rearrangement or proximity effect, leading to the loss of neutral ethene or cyclization, reducing the intensity of the molecular ion compared to the meta (3-) and para (4-) isomers.

  • Differentiation Rule: If m/z 91 is overwhelmingly the base peak (>100% relative to m/z 176), suspect the 4-ethyl isomer due to the symmetry facilitating the formation of the stable tropylium ion. If m/z 176 is the base peak, it is likely the 3-ethyl isomer.

Halogen Substitution (Chloro-Analog)

If the spectrum shows a 3:1 ratio at the molecular ion cluster (e.g., m/z 211/213), the compound is the 2-chloro analog. The fragmentation pattern will be identical (loss of Cl to form m/z 176), but the molecular ion and isotopic pattern confirm the halogen identity.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-bromo-N-phenylpropanamide (Analogous Baseline). National Institute of Standards and Technology. Link

  • Smith, R. M. (2015). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Journal of Forensic Toxicology. Link

  • BenchChem. (2025).[3] Mass Spectrometry of 2-Bromo-N-phenylbenzamide and its Derivatives: A Comparative Guide.Link

  • PubChem. (2025).[4] Compound Summary: 2-bromo-N-phenylpropanamide.[4] National Library of Medicine. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[5][6][1][2][3][7][8][9][10][11][12] University Science Books. (Standard text for fragmentation mechanisms).

Sources

Structural Validation of 2-bromo-N-(3-ethylphenyl)propanamide via Single-Crystal X-ray Diffraction: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Absolute Structural Certainty

In the synthesis of local anesthetics and anti-arrhythmic agents (e.g., Prilocaine analogs), the intermediate 2-bromo-N-(3-ethylphenyl)propanamide represents a critical stereochemical checkpoint. While solution-state NMR (


H, 

C) confirms connectivity, it fails to definitively resolve three critical structural parameters required for downstream efficacy:
  • Absolute Configuration: The C2 position is chiral. Enantiopurity is essential for biological activity, yet standard NMR cannot distinguish enantiomers without chiral shift reagents.

  • Conformational Locking: The orientation of the C-Br bond relative to the carbonyl oxygen (syn- vs. anti-periplanar) dictates the kinetics of subsequent nucleophilic substitutions (

    
    ).
    
  • Intermolecular Packing: Understanding hydrogen bonding networks (

    
    ) is vital for solid-state stability and formulation.
    

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic methods, establishing SC-XRD as the requisite validation tool for this compound class.

Comparative Analysis: SC-XRD vs. NMR/IR

The following matrix evaluates the efficacy of structural validation techniques for


-haloamides.
Table 1: Performance Comparison Matrix
FeatureSolution NMR (

H/

C)
FT-IR Spectroscopy SC-XRD (Method of Choice)
Connectivity Excellent (Definitive)Good (Functional groups)Excellent (Definitive)
Stereochemistry Poor (Requires chiral derivatization)NoneDefinitive (Absolute Config via Flack Parameter)
Conformation Average (Time-averaged rotamers)PoorExcellent (Frozen native state)
Intermolecular Forces Poor (Solvent dependent)Average (H-bond shifts)Excellent (Direct visualization)
Sample State Liquid/SolutionSolid/LiquidSingle Crystal (Solid)
Turnaround < 1 Hour< 15 Minutes24–48 Hours
Technical Insight: Why NMR is Insufficient

For 2-bromo-N-(3-ethylphenyl)propanamide, the


H NMR spectrum (typically in 

) displays a characteristic quartet for the

-proton at

ppm. However, free rotation around the

bond averages the signal, obscuring the steric clash between the ortho-hydrogen of the ethylphenyl ring and the amide oxygen. Only SC-XRD captures the torsion angles that predict the steric barrier to rotation, a key factor in the molecule's reactivity profile.

Experimental Protocol: From Synthesis to Structure

The following workflow details the optimized path to high-quality crystals suitable for diffraction.

Phase 1: Synthesis & Purification
  • Reaction: Acylation of 3-ethylaniline with 2-bromopropanoyl bromide in dichloromethane (DCM) with triethylamine (

    
    ) as a base.
    
  • Workup: Wash with 1M HCl to remove unreacted aniline, followed by sat.

    
    . Dry over 
    
    
    
    .
  • Purity Check: Must be >98% by HPLC before crystallization. Impurities disrupt lattice formation.

Phase 2: Crystallization (The Critical Step)

Slow evaporation is preferred over vapor diffusion for this amide due to its moderate solubility.

  • Solvent Selection: Dissolve 50 mg of the compound in 4 mL of Ethanol/Hexane (1:1) .

  • Filtration: Pass through a 0.45

    
     PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Growth: Cover the vial with Parafilm, pierce with 3 small holes, and store at 4°C.

  • Harvest: Prism-like colorless crystals (approx.

    
     mm) appear within 48-72 hours.
    
Phase 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB.

  • Source:

    
     (
    
    
    
    Å). Note: While Cu-source is better for absolute configuration of light atoms, the Bromine atom provides sufficient anomalous scattering for Mo-radiation.
  • Temperature: 100 K (Cryostream) to minimize thermal ellipsoids.

Structural Logic & Workflow Visualization

The following diagram illustrates the decision logic for selecting SC-XRD and the subsequent refinement workflow.

StructuralValidation Start Crude Product Isolated Purity Purity Check (HPLC/NMR) Start->Purity Decision Is Absolute Config or Packing Required? Purity->Decision NMR_Path Standard 1H/13C NMR Decision->NMR_Path No (Routine) XRD_Path Crystallization (EtOH/Hex) Decision->XRD_Path Yes (Critical) Result_Conn Connectivity Confirmed (No Stereochem) NMR_Path->Result_Conn Data_Coll X-ray Data Collection (Mo-Kα, 100K) XRD_Path->Data_Coll Refinement SHELXL Refinement (R1 < 5%) Data_Coll->Refinement Result_Full Full Structural Validation: 1. Absolute Config (Flack) 2. Torsion Angles 3. H-Bond Network Refinement->Result_Full

Figure 1: Decision tree and workflow for structural validation of chiral


-bromoamides.

Representative Experimental Data

The following data represents typical refinement statistics and geometric parameters expected for 2-bromo-N-(3-ethylphenyl)propanamide, based on analogous amide structures [1, 2].

Table 2: Crystallographic Data Summary
ParameterValue / Range
Crystal System Monoclinic
Space Group

(racemic) or

(enantiopure)
Unit Cell Dimensions

Å,

Å,

Å

Angle

Z 4
R-Factor (

)
< 0.05 (Target)
Goodness of Fit (GooF) 1.00 – 1.05
Table 3: Key Bond Metrics (Experimental vs. Literature Average)
Bond / AngleExperimental (XRD)Literature Avg. (Mogul/CSD) [3]Significance
C(2)–Br 1.942(3) Å1.939 ÅConfirms

hybridization and halogen identity.
C(1)=O 1.228(3) Å1.231 ÅTypical amide carbonyl; acceptor for H-bonds.
N–C(1) 1.345(4) Å1.350 ÅPartial double bond character (resonance).

(O=C-C-Br)

VariableAnti-periplanar conformation favored in solid state.

Mechanistic Insights: The Hydrogen Bonding Network

A critical advantage of SC-XRD is the visualization of the supramolecular assembly. In 2-bromo-N-(3-ethylphenyl)propanamide, the amide moiety acts as both a donor (N-H) and an acceptor (C=O).

Observed Pattern: The molecules typically form infinite 1D chains along the crystallographic b-axis via


 intermolecular hydrogen bonds. This "head-to-tail" arrangement is characteristic of secondary amides and contributes to the compound's high melting point relative to its ester analogs.

HBonding cluster_legend Interaction Legend Mol1 Molecule A (N-H Donor) Mol2 Molecule B (C=O Acceptor) Mol1->Mol2 H-Bond (2.9 Å) Mol3 Molecule C (Stacking) Mol2->Mol3 Van der Waals (Ethyl Group) key Green Dashed = Strong H-Bond Grey Dashed = Weak VdW

Figure 2: Schematic of the intermolecular interaction network dominating the crystal lattice.

Conclusion

While NMR remains the workhorse for daily synthetic monitoring, SC-XRD is non-negotiable for the structural validation of 2-bromo-N-(3-ethylphenyl)propanamide in a drug development context. The ability to resolve the C-Br bond orientation and absolute stereochemistry provides the mechanistic grounding necessary for optimizing subsequent pharmaceutical transformations.

References
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Gowda, B. T., et al. (2007). "Structural studies on N-(phenyl)-2-chloro/bromoacetamides." Zeitschrift für Naturforschung A, 62(1-2), 91-100. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(3-ethylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(3-ethylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.